molecular formula C18H15FN4O3 B2941657 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251543-98-2

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2941657
CAS RN: 1251543-98-2
M. Wt: 354.341
InChI Key: BPRQMZVVGNJWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O3 and its molecular weight is 354.341. The purity is usually 95%.
BenchChem offers high-quality 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Naphthyridine derivatives have been extensively studied for their antibacterial properties. Egawa et al. (1984) explored pyridonecarboxylic acids, a class including naphthyridine derivatives, for their synthesis and antibacterial activity, highlighting their potential against various bacterial strains. These compounds showed significant in vitro and in vivo antibacterial screenings, marking them as candidates for further biological study due to their enhanced activity compared to known antibiotics like enoxacin (Egawa et al., 1984).

Cytotoxic Activity

Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, revealing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This study underlines the potential of naphthyridine derivatives in cancer research, particularly for compounds bearing a broad range of 2-substituents, demonstrating significant in vitro and in vivo antitumor efficacy (Deady et al., 2005).

Anti-Inflammatory Activity

Madaan et al. (2013) investigated a naphthyridine derivative for its anti-inflammatory activity alongside its anticancer potential. The compound exhibited potent inhibition of inflammatory markers in dendritic cells and significantly reduced secretion of pro-inflammatory cytokines in various models. This dual activity suggests the compound's utility in developing therapies with both anti-cancer and anti-inflammatory effects (Madaan et al., 2013).

Synthesis and Chemical Properties

Research has also focused on the synthesis of naphthyridine derivatives, providing insights into their chemical properties and potential applications in developing pharmaceutical agents. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, demonstrates the compound's relevance in drug development processes (Zhang et al., 2019).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQMZVVGNJWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.